An In-Depth Technical Guide to the Chemical Properties of N-cyanoethyl-4-phenetidine
An In-Depth Technical Guide to the Chemical Properties of N-cyanoethyl-4-phenetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyanoethyl-4-phenetidine, systematically known as 3-[(4-ethoxyphenyl)amino]propanenitrile, is a derivative of p-phenetidine of interest in organic synthesis and potentially in the development of novel chemical entities. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic profile. Drawing upon established chemical principles and available data on analogous structures, this document aims to serve as a vital resource for professionals in research and development.
Introduction
N-cyanoethyl-4-phenetidine (CAS No. 23609-20-3) is an aromatic amine bearing both a cyanoethyl group and an ethoxy group. The presence of these functional groups imparts a unique combination of reactivity, making it a versatile intermediate in organic synthesis. Its structural backbone is derived from p-phenetidine (4-ethoxyaniline), a compound historically used in the synthesis of pharmaceuticals.[1][2] The addition of the cyanoethyl moiety introduces a reactive nitrile group and extends the carbon chain, offering multiple avenues for further chemical modification.
This guide will delve into the fundamental chemical characteristics of N-cyanoethyl-4-phenetidine, providing a detailed examination of its synthesis, reactivity profile, and spectroscopic signature.
Molecular Structure and Physicochemical Properties
The molecular structure of N-cyanoethyl-4-phenetidine consists of a central benzene ring substituted with an ethoxy group and a secondary amine linked to a cyanoethyl chain.
Molecular Formula: C₁₁H₁₄N₂O[3]
Molecular Weight: 190.24 g/mol
Table 1: Physicochemical Properties of N-cyanoethyl-4-phenetidine and its Precursor
| Property | N-cyanoethyl-4-phenetidine | p-Phenetidine (4-ethoxyaniline) |
| CAS Number | 23609-20-3 | 156-43-4 |
| Molecular Formula | C₁₁H₁₄N₂O | C₈H₁₁NO[5] |
| Molecular Weight | 190.24 g/mol | 137.18 g/mol [5] |
| Appearance | Not specified | Colorless liquid, turns red to brown on exposure to air and light[1] |
| Melting Point | Not specified | ~3 °C[1] |
| Boiling Point | Not specified | 253-255 °C[1] |
| Solubility | Not specified | Practically insoluble in water, soluble in alcohol[1] |
Synthesis of N-cyanoethyl-4-phenetidine
The primary route for the synthesis of N-cyanoethyl-4-phenetidine is through the cyanoethylation of p-phenetidine. This reaction is a classic example of a Michael addition, where the amine acts as a nucleophile attacking the electron-deficient β-carbon of an α,β-unsaturated nitrile, typically acrylonitrile.[6]
Catalysis and Reaction Conditions
While aliphatic amines can often react with acrylonitrile without a catalyst, the lower basicity of aromatic amines like p-phenetidine necessitates the use of a catalyst to facilitate the reaction.[7] Several catalytic systems have been reported for the cyanoethylation of aromatic amines:
-
Acid Catalysis: Glacial acetic acid can be used as a catalyst. The addition of copper salts, such as cuprous chloride, can enhance the reaction.[7][8]
-
Silica-Alumina Catalysts: An improved process utilizes a silica-alumina catalyst in a liquid-phase reaction at elevated temperatures (80°C to 300°C), which offers the advantage of being a heterogeneous catalyst that can be more easily separated from the reaction mixture.[7]
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on typical cyanoethylation procedures for aromatic amines.
Materials:
-
p-Phenetidine
-
Acrylonitrile
-
Catalyst (e.g., glacial acetic acid, silica-alumina)
-
Solvent (optional, e.g., water)
-
Polymerization inhibitor (e.g., hydroquinone) is recommended when using amines that react slowly to prevent the polymerization of acrylonitrile.[8]
Procedure:
-
In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine p-phenetidine and the chosen solvent (if any).
-
Add the catalyst to the mixture.
-
Slowly add acrylonitrile to the reaction mixture. The reaction can be exothermic.
-
Heat the mixture to reflux and maintain for a period of 2 to 48 hours, depending on the reactivity of the amine and the catalyst used.[8]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture.
-
The workup procedure will depend on the catalyst and solvent used. For acid-catalyzed reactions, neutralization with a base followed by extraction with an organic solvent is common. For heterogeneous catalysts, filtration is the primary separation step.
-
The crude product can be purified by distillation under reduced pressure or recrystallization.
Chemical Reactivity
The chemical reactivity of N-cyanoethyl-4-phenetidine is dictated by its three primary functional groups: the secondary aromatic amine, the nitrile group, and the ethoxy group on the aromatic ring.
Reactions at the Nitrogen Atom
The secondary amine is nucleophilic and can undergo further reactions such as alkylation or acylation. It is important to note that the presence of the electron-withdrawing cyanoethyl group will make the nitrogen less nucleophilic than the parent p-phenetidine.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other functional groups:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-[(4-ethoxyphenyl)amino]propanoic acid.
-
Reduction: The nitrile group can be reduced to a primary amine, forming N-(4-ethoxyphenyl)propane-1,3-diamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Electrophilic Aromatic Substitution
The ethoxy and amino groups are both electron-donating and ortho-, para-directing for electrophilic aromatic substitution. The positions ortho to the amino group are the most likely sites for substitution reactions such as halogenation, nitration, and sulfonation.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of N-cyanoethyl-4-phenetidine is expected to show characteristic absorption bands for its functional groups.
Table 2: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (secondary amine) | 3300-3500 | A single, sharp peak. |
| C≡N Stretch (nitrile) | 2210-2260 | A sharp, medium-intensity peak. |
| C-O Stretch (aromatic ether) | 1230-1270 (asymmetric), 1020-1075 (symmetric) | Strong absorptions. |
| Aromatic C-H Stretch | >3000 | |
| Aliphatic C-H Stretch | <3000 | |
| Aromatic C=C Bending | 1500-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity.
Table 3: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 7.0 | Two doublets (AA'BB' system) | 4H |
| -O-CH₂ -CH₃ | ~4.0 | Quartet | 2H |
| -NH - | Variable | Singlet (broad) | 1H |
| -NH-CH₂ -CH₂-CN | ~3.4 | Triplet | 2H |
| -NH-CH₂-CH₂ -CN | ~2.6 | Triplet | 2H |
| -O-CH₂-CH₃ | ~1.4 | Triplet | 3H |
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 150-155 |
| Aromatic C-N | 140-145 |
| Aromatic C-H | 115-120 |
| C≡N (nitrile) | 118-122 |
| -O-C H₂-CH₃ | ~64 |
| -NH-C H₂-CH₂-CN | ~40 |
| -NH-CH₂-C H₂-CN | ~18 |
| -O-CH₂-C H₃ | ~15 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 190. Fragmentation patterns would likely involve the loss of the ethyl group from the ethoxy moiety, cleavage of the cyanoethyl chain, and fragmentation of the aromatic ring.
Safety and Handling
Detailed toxicological data for N-cyanoethyl-4-phenetidine is not available. However, based on its precursor, p-phenetidine, and the presence of a nitrile group, it should be handled with care. p-Phenetidine is toxic by ingestion, inhalation, and skin absorption.[2] Nitriles can also be toxic. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-cyanoethyl-4-phenetidine is a versatile chemical intermediate with a rich potential for further chemical transformations. Its synthesis via the cyanoethylation of p-phenetidine is a well-established reaction class. The presence of the secondary amine, nitrile, and ethoxy-substituted aromatic ring provides multiple sites for reactivity, making it a valuable building block in organic synthesis. While detailed experimental data on its physical and spectral properties are not widely published, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures, serving as a foundational resource for researchers in the field.
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